molecular formula C21H22N2O4S2 B2496850 N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941988-44-9

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2496850
CAS No.: 941988-44-9
M. Wt: 430.54
InChI Key: HFJAYSFWYPZFMF-UHFFFAOYSA-N
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Description

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multiple steps:

  • Formation of the Thiazole Ring: : The initial step often involves the synthesis of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, where a 4-isopropylphenyl ketone reacts with thiourea in the presence of a halogenating agent like bromine.

  • Sulfonylation: : The next step involves the introduction of the sulfonyl group. This can be done by reacting the thiazole intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

  • Acetamide Formation: : Finally, the acetamide group is introduced by reacting the sulfonylated thiazole with chloroacetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the aromatic rings.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, making it a candidate for drug development. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may serve as a lead compound in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((4-hydroxyphenyl)sulfonyl)acetamide
  • N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide

Uniqueness

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is unique due to the presence of both the thiazole ring and the sulfonylacetamide group. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds. The methoxy group on the aromatic ring also contributes to its unique reactivity and potential biological activity.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-14(2)15-4-6-16(7-5-15)19-12-28-21(22-19)23-20(24)13-29(25,26)18-10-8-17(27-3)9-11-18/h4-12,14H,13H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJAYSFWYPZFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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